tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate structure elucidation
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to purines and indoles allows molecules incorporating this core to interact with a wide range of biological targets, including various kinases.[1][2] Consequently, derivatives of this scaffold are investigated for the treatment of cancers, inflammatory conditions, and neurological diseases.[1][3]
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a critical intermediate in the synthesis of these complex pharmaceutical agents.[4][5] The precise placement of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group serves to protect the pyrazole nitrogen, modulating its reactivity during multi-step syntheses.[6][7]
Given its foundational role, the unambiguous structural verification of this building block is paramount to ensure the integrity of the final target molecules. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, designed for researchers and scientists in the field of organic synthesis and drug discovery. The narrative emphasizes not just the methods themselves, but the causal logic behind the experimental sequence, creating a self-validating analytical system.
Molecular Overview
The target molecule, with a molecular formula of C₁₁H₁₂BrN₃O₂ and a molecular weight of 298.14 g/mol , is composed of three key structural features:[8]
-
The Pyrazolo[3,4-b]pyridine Core: A bicyclic aromatic system that forms the foundation of the molecule.
-
A C3-Bromo Substituent: A bromine atom attached to the pyrazole ring, which is a key site for synthetic modification.
-
An N1-Boc Protecting Group: A tert-butyloxycarbonyl group attached to the pyrazole nitrogen, essential for directing and controlling reactivity in subsequent synthetic steps.[9]
The central challenge of the elucidation is to unequivocally confirm the connectivity between these components and the precise substitution pattern on the aromatic core.
The Integrated Analytical Workflow
A robust structure elucidation strategy relies on the integration of complementary analytical techniques. The process begins with a low-resolution technique to confirm the presence of the target compound, followed by high-resolution mass spectrometry to establish the exact elemental composition. The core of the analysis is a suite of Nuclear Magnetic Resonance (NMR) experiments, which map the precise atomic connectivity.
Mass Spectrometry: Confirming Elemental Composition
The first crucial step is to verify the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the necessary precision.
Causality: The choice of HRMS is deliberate; its ability to measure mass to within a few parts per million allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric (same nominal mass) structures.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is the expected primary ion.
-
Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass.
Expected Data and Key Insights
The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum that are two mass units apart and of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.[10][11]
| Ion | Calculated Exact Mass | Observed m/z (Expected) | Relative Intensity |
| [C₁₁H₁₂⁷⁹BrN₃O₂ + H]⁺ | 298.0237 | ~298.0237 | ~100% |
| [C₁₁H₁₂⁸¹BrN₃O₂ + H]⁺ | 299.0216 | ~300.0216 | ~98% |
Table 1. Predicted HRMS data showing the characteristic bromine isotopic pattern.
The observation of this doublet with the correct mass accuracy and intensity ratio provides extremely strong evidence for the proposed elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment of the structure.
¹H NMR Spectroscopy – The Proton Framework
This experiment provides information about the number, environment, and connectivity of protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Expected Spectrum Analysis:
-
Aromatic Region (δ 7.0-9.0 ppm): Three distinct signals are expected for the three protons on the pyridine ring (H4, H5, H6). Their coupling patterns (e.g., doublet of doublets, doublet) are critical for determining their relative positions.[12]
-
Aliphatic Region (δ 1.4-1.7 ppm): A prominent, sharp singlet integrating to nine protons is the classic signature of the tert-butyl group of the Boc protector.[9]
¹³C NMR Spectroscopy – The Carbon Backbone
This experiment identifies all unique carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Expected Spectrum Analysis:
-
Carbonyl Carbon (δ ~150-155 ppm): A signal corresponding to the carbamate carbonyl of the Boc group.[9]
-
Aromatic Carbons (δ ~100-160 ppm): Signals for the carbons of the fused pyrazolo[3,4-b]pyridine ring. Quaternary carbons (like C3-Br) will be identifiable.
-
Boc Group Carbons: A quaternary carbon signal around δ 80-85 ppm and a methyl carbon signal around δ 28 ppm are characteristic of the Boc group.[9][13]
Data Summary: Predicted NMR Assignments
| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| H4 | ~8.6 (dd, J ≈ 4.5, 1.5 Hz) | ~148 |
| H5 | ~7.3 (dd, J ≈ 8.5, 4.5 Hz) | ~120 |
| H6 | ~8.1 (dd, J ≈ 8.5, 1.5 Hz) | ~130 |
| C3 | - | ~115 (C-Br) |
| C3a | - | ~145 |
| C7a | - | ~152 |
| Boc-C=O | - | ~153 |
| Boc-C(CH₃)₃ | - | ~85 |
| Boc-C(CH₃)₃ | 1.65 (s, 9H) | ~28 |
Table 2. Predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary based on solvent and concentration.
2D NMR Spectroscopy – Connecting the Pieces
While 1D NMR provides the fundamental data, 2D NMR experiments are essential to link these data points together into a coherent structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond C-H correlation).[14]
-
Causality & Validation: HSQC provides undeniable proof of the C-H pairings. For instance, it will show a cross-peak connecting the proton signal at ~8.6 ppm to the carbon signal at ~148 ppm, confirming this pair as the C4-H4 unit. This is a critical step in validating the initial assignments from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals correlations between protons and carbons over two or three bonds (²J and ³J correlations).[14][15] It is the key to mapping the overall molecular framework.
-
Causality & Validation: HMBC provides the definitive connectivity map. Key expected correlations that would confirm the structure include:
-
A correlation from the H4 proton to the C5 and C3a carbons.
-
A correlation from the H6 proton to the C5 and C7a carbons.
-
A crucial correlation from the H4 proton to the C7a carbon, confirming the fusion of the pyridine and pyrazole rings.
-
Correlations from the nine Boc protons (at ~1.65 ppm) to both the Boc quaternary carbon (~85 ppm) and the Boc carbonyl carbon (~153 ppm), confirming the integrity of the protecting group.
-
X-ray Crystallography: Unambiguous Solid-State Confirmation
For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[16] If a suitable single crystal of the compound can be grown, this technique can definitively confirm the connectivity, bond lengths, and bond angles, leaving no room for doubt.
Protocol:
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model of the molecule in the solid state.
While not always necessary if the NMR and MS data are conclusive, it is considered the "gold standard" and is invaluable for publication and regulatory filings.
Conclusion
The structural elucidation of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a systematic process that relies on the logical integration of modern analytical techniques. High-resolution mass spectrometry provides a confident starting point by confirming the elemental formula and the presence of bromine through its distinct isotopic signature. A comprehensive suite of NMR experiments, progressing from 1D (¹H and ¹³C) to 2D correlation spectroscopy (HSQC and HMBC), then allows for the complete and unambiguous mapping of the atomic connectivity. Each step in this workflow serves to validate the previous one, creating a self-consistent and definitive structural assignment. This rigorous characterization is essential, ensuring the quality and identity of this key building block for the advancement of pharmaceutical research.
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